2,3-dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide
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Overview
Description
2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two bromine atoms, a methoxyphenyl group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide typically involves the bromination of a suitable precursor. One common method is the bromination of methacrylamides. For example, methacryloyl chloride can react with anisidine to form methacrylamides, which are then brominated using bromine to yield the desired dibromo compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The methoxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Potassium tert-butoxide (t-BuOK): Used for substitution reactions to form azetidin-2-ones.
Sodium hydride (NaH): Used for deprotonation and subsequent reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Used as a base in various transformations.
Major Products Formed
Azetidin-2-ones: Formed through substitution reactions with t-BuOK.
Vinyl Bromides: Formed under specific conditions with excess t-BuOK.
Scientific Research Applications
2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3-dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide involves its reactivity towards nucleophiles and bases. The bromine atoms are highly reactive and can be substituted by various nucleophiles, leading to the formation of different products. The methoxy group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-N-(4-methoxyphenyl)-2-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group.
2,3-Dibromo-N-(2,5-dibromo-4-methoxyphenyl)-2-methylpropanamide: Contains additional bromine atoms on the phenyl ring.
Uniqueness
2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide is unique due to the presence of both a methoxyphenyl group and a phenyl group, which can influence its reactivity and potential applications. The combination of these groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2,3-dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2/c1-21-13-9-7-12(8-10-13)19-16(20)15(18)14(17)11-5-3-2-4-6-11/h2-10,14-15H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYTZVTGSGUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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